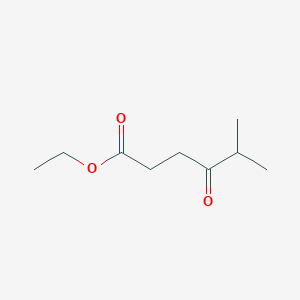

Ethyl 5-methyl-4-oxohexanoate

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of methyl 5S-(benzoyloxy)-6-oxohexanoate, an intermediate in leukotriene synthesis, is achieved using Schreiber's unsymmetrical ozonolysis protocol from 2-cyclohexen-1-one . Similarly, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate is synthesized and its structure confirmed by various spectroscopic methods . These methods could potentially be adapted for the synthesis of Ethyl 5-methyl-4-oxohexanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 5-methyl-4-oxohexanoate is often determined using X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of the synthesized compound.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse. For example, the Michael-Wittig reactions of methyl 3-oxo-4-(triphenylarsoranylidene)butanoate with substituted 2H-pyran-5-carboxylates lead to highly functionalized cyclohexenonedicarboxylates . Ethyl 4-halo-3-oxobutanoate reacts with diethyl malonate and other nucleophiles to give various substituted products . These reactions showcase the reactivity of the carbonyl group and the potential for nucleophilic addition or substitution, which could be relevant for Ethyl 5-methyl-4-oxohexanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Ethyl 5-methyl-4-oxohexanoate can be inferred from the literature. For instance, the synthesis of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone reveals the influence of bases on the condensation reactions and the importance of the basicity of the bases used . The regioselective chlorination of a methyl group in a related ester demonstrates the specificity of chemical modifications that can be achieved under controlled conditions . These insights into the reactivity and stability of the compounds can help predict the behavior of Ethyl 5-methyl-4-oxohexanoate under various conditions.

科学的研究の応用

Chemical Recycling of Polyethylene Terephthalate (PET)

Research on the chemical recycling of PET, often derived from post-consumer soft-drink bottles, highlights the role of various chemical processes in recovering valuable monomers. These processes include hydrolysis and glycolysis, where ethyl 5-methyl-4-oxohexanoate may serve as an intermediate or solvent in facilitating the breakdown of PET into its constituent monomers or transforming it into secondary value-added materials like unsaturated polyester resins or methacrylated oligoesters. These recycled products find applications in manufacturing coatings, paints, and other materials, contributing to waste reduction and resource conservation (Karayannidis & Achilias, 2007).

Ethylene Oxide Sterilization

Ethylene oxide (EO) sterilization, a method used for medical devices, showcases the application of ethyl 5-methyl-4-oxohexanoate in a related field. While the primary focus is on EO, the principles of using volatile organic compounds for sterilization processes highlight the potential for ethyl 5-methyl-4-oxohexanoate in similar applications, where its properties could be leveraged for sterilizing medical equipment or other sensitive items, ensuring safety and efficacy in healthcare settings (Mendes, Brandão, & Silva, 2007).

Biodiesel Production

The use of bioethanol as a reactant for biodiesel production, where ethyl 5-methyl-4-oxohexanoate could serve as a potential biofuel or intermediate, is under exploration. This application emphasizes the sustainability and energy independence benefits of using bio-based ethyl esters over traditional petrochemicals. The shift towards ethyl esters like ethyl 5-methyl-4-oxohexanoate in biodiesel production could enhance the environmental friendliness and renewability of fuel sources (Brunschwig, Moussavou, & Blin, 2012).

Biodegradation Studies

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater research may parallel studies on ethyl 5-methyl-4-oxohexanoate, considering their similar structures and potential environmental impacts. Understanding how such compounds degrade in the environment helps in assessing their long-term ecological effects and in developing strategies for remediation and pollution control (Thornton et al., 2020).

Safety and Hazards

Safety data sheets suggest that Ethyl 5-methyl-4-oxohexanoate may cause an allergic skin reaction and serious eye irritation . It is recommended to prevent the generation of vapor or mist, keep away from flames and hot surfaces, and take measures to prevent the build-up of electrostatic charge .

Relevant Papers One relevant paper titled “Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes” discusses the use of biocatalysts in the reduction of prochiral ketones, which could potentially include Ethyl 5-methyl-4-oxohexanoate .

作用機序

Target of Action

Ethyl 5-methyl-4-oxohexanoate is a chemical compound with the molecular formula C9H16O3 Similar compounds are known to interact with enzymes such as alcohol dehydrogenases (adhs) which play a crucial role in the metabolism of various substances .

Mode of Action

It’s known that similar compounds can react with nucleophiles like nitrogen in a process that forms oximes . This reaction is essentially irreversible as the adduct dehydrates . The oxygen also acts as a nucleophile, but this leads to a reversible formation of a hemiketal .

Biochemical Pathways

Similar compounds are known to be involved in the reduction of prochiral ketones, a process catalyzed by enzymes like adhs . This process is part of the broader metabolic pathways in the body.

Pharmacokinetics

Similar compounds are known to be metabolized by enzymes like adhs . The impact of these properties on the bioavailability of the compound would depend on various factors including its absorption rate, distribution within the body, metabolic transformations, and the rate and route of its excretion.

Result of Action

The reduction of prochiral ketones, a process in which similar compounds are involved, can lead to the production of chiral alcohols . These chiral alcohols are important building blocks in various industries, including the pharmaceutical industry .

Action Environment

The action, efficacy, and stability of Ethyl 5-methyl-4-oxohexanoate can be influenced by various environmental factors. For instance, the pH and temperature can affect the activity of the enzymes that interact with the compound . Additionally, the presence of other substances can also influence the compound’s action. For example, in the biocatalytic reduction of a similar compound, ethyl 5-oxohexanoate, acetone was removed from the reactor system to enhance the reaction .

特性

IUPAC Name |

ethyl 5-methyl-4-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-4-12-9(11)6-5-8(10)7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUUSMNNCCFVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

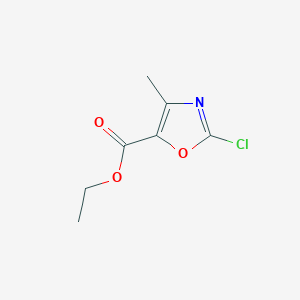

CCOC(=O)CCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512452 | |

| Record name | Ethyl 5-methyl-4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-4-oxohexanoate | |

CAS RN |

54857-48-6 | |

| Record name | Ethyl 5-methyl-4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methyl-4-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)

![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)